

3,5-Dibromo-p-cresol fundamental characteristics

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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylphenol

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An In-depth Technical Guide to 3,5-Dibromo-p-cresol: Core Characteristics and Applications

Introduction

3,5-Dibromo-p-cresol, also known as **3,5-Dibromo-4-methylphenol**, is a halogenated aromatic organic compound. As a derivative of p-cresol, it serves as a versatile intermediate and building block in organic synthesis.^[1] Its structure, featuring a phenol group and two bromine atoms on the aromatic ring, provides multiple reactive sites for constructing more complex molecules. This guide offers a comprehensive overview of the fundamental characteristics, synthesis, reactivity, and applications of 3,5-Dibromo-p-cresol, with a focus on its relevance to researchers and professionals in chemical synthesis and drug development.

Physicochemical Properties

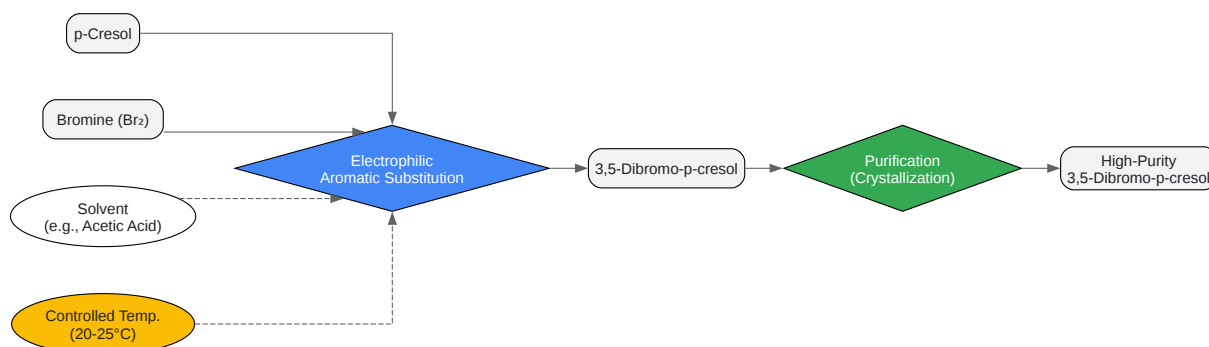
The core physical and chemical properties of 3,5-Dibromo-p-cresol are summarized below. These characteristics are fundamental for its handling, storage, and application in experimental design.

Property	Value	Reference(s)
IUPAC Name	3,5-dibromo-4-methylphenol	[2]
Synonyms	3,5-Dibromo-p-cresol, 3,5-Dibromo-4-methylphenol	[1][2]
CAS Number	13979-81-2	[1][2]
Molecular Formula	C ₇ H ₆ Br ₂ O	[1][2]
Molecular Weight	265.93 g/mol	[1][2]
Appearance	White to orange to green powder or crystals	[1]
Melting Point	106.0 to 110.0 °C	
Purity	Typically >95.0% (by GC)	[1]

Synthesis and Manufacturing

The primary industrial synthesis of 3,5-Dibromo-p-cresol involves the direct electrophilic bromination of p-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups on the p-cresol ring are ortho-, para-directing activators. Since the para position is blocked by the methyl group, bromine substitutes at the two ortho positions.

The causality behind the experimental choices in this synthesis is critical for achieving high yield and purity. The reaction is highly exothermic; therefore, controlled temperature is essential to prevent over-bromination and the formation of byproducts like tetrabromo derivatives. The choice of solvent, such as acetic acid or o-dichlorobenzene, can further improve the reaction's selectivity and yield.[3]



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Caption: Synthesis workflow for 3,5-Dibromo-p-cresol.

Experimental Protocol: Synthesis of 3,5-Dibromo-p-cresol

This protocol is a representative method adapted from literature procedures for the selective dibromination of p-cresol.

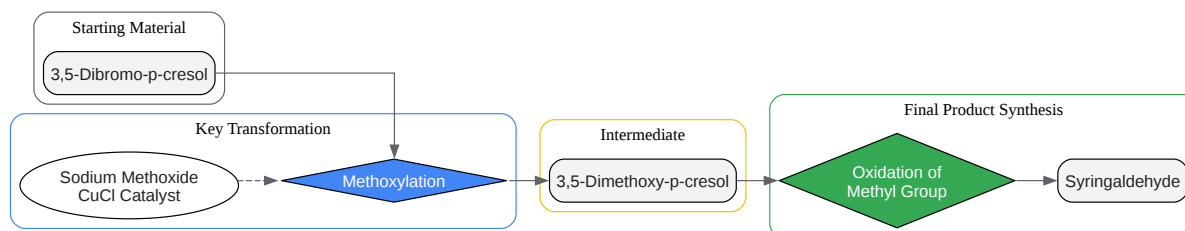
- **Reaction Setup:** In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
- **Reagents:** Dissolve p-cresol (1 mole) in glacial acetic acid.
- **Bromination:** Cool the solution to 20-25°C using an ice bath. Slowly add bromine (2 moles) dropwise from the dropping funnel while maintaining the temperature within the specified range. The slow addition is crucial to manage the exothermic reaction.

- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Work-up:** Pour the reaction mixture into crushed ice/water. The crude 3,5-Dibromo-p-cresol will precipitate as a solid.
- **Purification:** Filter the solid product, wash it with cold water to remove residual acid and salts, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
- **Validation:** Dry the purified crystals under vacuum. Confirm the product's identity and purity using melting point analysis, NMR spectroscopy, and GC. A yield of 96-99% can be achieved under optimized conditions.

Key Chemical Reactions

The utility of 3,5-Dibromo-p-cresol lies in its capacity to undergo further transformations, making it a valuable intermediate. The bromine atoms serve as excellent leaving groups for nucleophilic substitution and cross-coupling reactions, while the phenolic hydroxyl group can be alkylated or otherwise modified.

A significant application is its role as a precursor in the synthesis of syringaldehyde, an important intermediate for the antibacterial drug trimethoprim. This transformation involves a key methoxylation step.



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Caption: Reaction pathway from 3,5-Dibromo-p-cresol to Syringaldehyde.

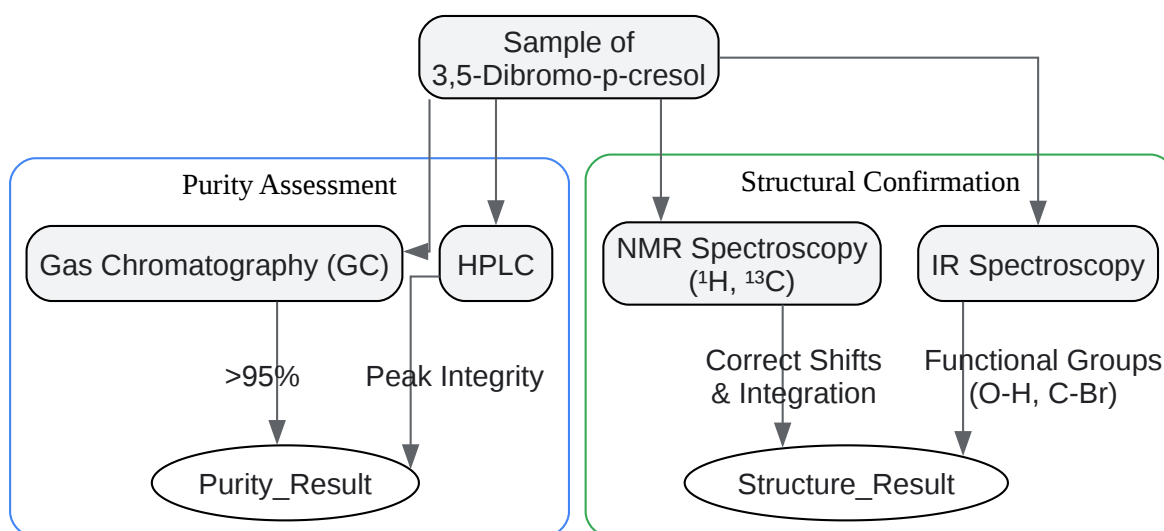
Further Reactions:

- **O-Methylation:** The phenolic hydroxyl can be methylated to yield 3,5-dibromo-4-methoxytoluene (DBMT). This step is often performed prior to methoxylation of the aryl bromides to improve the ease of separation and purification of subsequent products.[4]
- **Oxidation:** The methyl group can be oxidized to an aldehyde, as demonstrated in the synthesis of 4-hydroxy-3,5-dibromobenzaldehyde.[3][5] This process typically involves side-chain bromination followed by hydrolysis.[3][5]
- **Cross-Coupling Reactions:** While not extensively documented for 3,5-Dibromo-p-cresol itself, the analogous compound 3,5-dibromo-4-methoxybenzoic acid is a substrate for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6] This suggests that 3,5-Dibromo-p-cresol is a viable candidate for similar C-C and C-N bond-forming reactions, enabling the introduction of diverse functionalities at the 3 and 5 positions.

Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of 3,5-Dibromo-p-cresol. A multi-technique approach ensures a comprehensive analysis.

- Gas Chromatography (GC): GC is a primary method for assessing the purity of 3,5-Dibromo-p-cresol, often used with a flame ionization detector (FID).[1] It can effectively separate the product from starting materials and byproducts.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for purity analysis and reaction monitoring.[7] Phenyl columns may offer alternative selectivity compared to standard C18 columns for separating cresol isomers and their derivatives.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural elucidation. The proton NMR spectrum would characteristically show a singlet for the methyl protons, a singlet for the two equivalent aromatic protons, and a singlet for the hydroxyl proton.
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the phenol and C-Br stretches.



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Caption: Conceptual workflow for analytical characterization.

Safety and Toxicology

3,5-Dibromo-p-cresol requires careful handling due to its potential hazards. It is classified as causing skin and serious eye irritation.[2]

- GHS Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing dust.[9]
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
 - First Aid: In case of contact with skin, wash with plenty of water.[10] In case of eye contact, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air. [2] Seek immediate medical attention if symptoms persist or in case of ingestion.

While specific toxicity data for 3,5-Dibromo-p-cresol is limited, data on the parent compound, p-cresol, indicates that it is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[11][12] The toxicity of p-cresol is linked to its ability to denature proteins and, metabolically, to form reactive quinone methide intermediates that deplete glutathione and bind to proteins.[13] It is prudent to assume that the dibrominated derivative possesses significant toxicity and should be handled accordingly.

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